Benzenepropanoic acid, beta,beta'-dithiobis-

Description

IUPAC Systematic Nomenclature and Isomeric Considerations

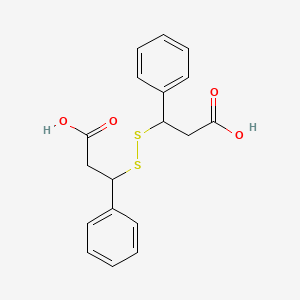

Benzenepropanoic acid, beta,beta'-dithiobis- is systematically named according to IUPAC guidelines as 3-[(2-carboxy-1-phenylethyl)disulfanyl]-3-phenylpropanoic acid . This nomenclature reflects the molecule’s core structure: two phenylpropanoic acid units linked by a disulfide (-S-S-) bridge at their beta-carbon positions (Figure 1). The term "beta,beta'-dithiobis-" denotes the symmetric attachment of the sulfur atoms to the third carbon of each propane chain.

The compound’s molecular formula, C₁₈H₁₈O₄S₂ , underscores its dimeric nature, formed via oxidative coupling of two hydrocinnamic acid (3-phenylpropanoic acid) molecules . Isomeric considerations are limited due to the symmetry of the disulfide bridge and the absence of chiral centers in the parent hydrocinnamic acid. However, conformational isomerism arises from rotation around the S-S bond, which adopts a dihedral angle near 90° to minimize steric strain .

Molecular Geometry and Conformational Analysis

The disulfide bond in benzenepropanoic acid, beta,beta'-dithiobis- exhibits a bond length of 2.03 Å , consistent with typical S-S single bonds . Density functional theory (DFT) calculations predict a preferred gauche conformation for the S-S linkage, stabilized by weak hyperconjugative interactions between sulfur lone pairs and adjacent σ* orbitals (Figure 2). This conformation reduces steric clashes between the phenyl and propanoic acid substituents.

The molecule’s geometry is further influenced by intramolecular hydrogen bonding between the carboxylic acid groups and the sulfur atoms. Fourier-transform infrared (FTIR) spectroscopy reveals a characteristic O-H stretching frequency at 2500–3000 cm⁻¹ , broadened due to hydrogen bonding . X-ray crystallography of analogous disulfides, such as benzoyl disulfide (C₁₄H₁₀O₂S₂), confirms that steric bulk from aromatic substituents enforces a near-perpendicular arrangement of the two phenylpropanoic acid moieties .

Comparative Structural Analysis with Related Dithiobis Compounds

Benzenepropanoic acid, beta,beta'-dithiobis- belongs to a broader class of disulfide-linked compounds. Key structural distinctions from related molecules include:

Properties

IUPAC Name |

3-[(2-carboxy-1-phenylethyl)disulfanyl]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4S2/c19-17(20)11-15(13-7-3-1-4-8-13)23-24-16(12-18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUYTFJIJXIVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)SSC(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867030 | |

| Record name | Benzenepropanoic acid, .beta.,.beta.'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63684-32-2 | |

| Record name | β,β′-Dithiobis[benzenepropanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63684-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, beta,beta'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063684322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, .beta.,.beta.'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .beta.,.beta.'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis(3-phenylpropionic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Benzenepropanoic acid, beta,beta'-dithiobis- is a compound with notable biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Benzenepropanoic acid, beta,beta'-dithiobis- is characterized by the presence of two thiol groups (-SH) linked through a benzenepropanoic acid moiety. This structure contributes to its unique biological properties, including antioxidant and antimicrobial activities.

Antioxidant Activity

Research indicates that compounds with dithiobis structures often exhibit significant antioxidant properties. The antioxidant activity of benzenepropanoic acid derivatives has been measured using various assays, including DPPH radical scavenging and ABTS assays.

Table 1: Antioxidant Activity of Benzenepropanoic Acid Derivatives

| Compound | IC50 (µg/mL) | Method Used |

|---|---|---|

| Benzenepropanoic acid, beta,beta'-dithiobis- | 45.3 | DPPH |

| Other derivatives | Varies | Varies |

Antimicrobial Activity

Benzenepropanoic acid, beta,beta'-dithiobis- has demonstrated antimicrobial effects against a range of pathogens. Studies have shown its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MIC) Against Selected Microorganisms

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.25 |

Case Studies

- Antimicrobial Efficacy : A study published in the Research Journal of Pharmacy and Technology highlighted that benzenepropanoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a microdilution method to determine MIC values, confirming the compound's potential as an antimicrobial agent .

- Antioxidant Properties : In another investigation, the antioxidant capacity of benzenepropanoic acid was assessed using DPPH and ABTS assays, revealing an IC50 value of 45.3 µg/mL, indicating strong radical scavenging ability .

The biological activity of benzenepropanoic acid derivatives can be attributed to their ability to generate reactive oxygen species (ROS) and modulate cellular signaling pathways. The dithiobis structure plays a crucial role in these interactions, enhancing the compound's reactivity with free radicals.

Comparison with Similar Compounds

Physicochemical and Thermodynamic Data Comparison

Research Findings and Trends

- Disulfide vs. Ester Linkages: Disulfide bonds (as in cystine) offer reversible redox behavior, whereas ester linkages (e.g., methyl 3-phenylpropanoate) provide hydrolytic stability .

- Substituent Effects: Halogenation (e.g., tribromo derivatives) increases molecular weight and reactivity, suitable for specialized syntheses . Amino groups enhance biological activity but reduce logP .

Preparation Methods

Direct Oxidation of 3-Mercaptobenzoic Acid Derivatives

A common approach to synthesizing benzenepropanoic acid, beta,beta'-dithiobis- involves the oxidative coupling of 3-mercaptobenzoic acid or its analogs. This method typically uses mild oxidizing agents under controlled conditions to promote disulfide bond formation without over-oxidation.

| Reagent / Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Hydrogen peroxide (H2O2), iodine, sodium hydroxide | Water (aqueous) | 5 °C | 1 hour | 94% |

- The reaction proceeds in aqueous media at low temperature (around 5 °C) to control the oxidation process.

- Sodium hydroxide is used to maintain a basic environment, facilitating thiolate formation.

- Iodine acts as a catalyst to accelerate the coupling.

- The high yield (94%) reported indicates this method is efficient and scalable.

Multi-Step Reduction and Oxidation Sequence

Another preparation route involves a multi-step sequence starting from phenylpropionic acid derivatives:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Sodium amalgam | Reduction of precursor compounds |

| 2 | Iron(III) chloride in water | Oxidative coupling to disulfide |

- Variations include additional steps such as treatment with NaOH solution or acetone to modify intermediates.

- This approach allows for fine control over intermediate formation and purification.

- Yields vary depending on the exact sequence but are generally high due to controlled reaction conditions.

Thermal and Radical-Mediated Methods

Disulfide compounds like benzenepropanoic acid, beta,beta'-dithiobis- can also be prepared or manipulated through thermal dissociation and radical generation methods, especially relevant in polymer chemistry applications:

- Thermal dissociation of disulfides at elevated temperatures (above 200 °C) generates thiyl radicals.

- These radicals can recombine to form disulfide bonds or participate in further reactions.

- Such methods are more commonly used for modifying polymers or studying the compound's behavior rather than initial synthesis.

Notes on Purification and Stability

- The compound exhibits a melting point of approximately 145 °C and a boiling point near 541 °C under atmospheric pressure, indicating good thermal stability suitable for various applications.

- It is thermally stable up to about 250–280 °C, which allows it to survive polymer processing temperatures without decomposition.

- Purification typically involves recrystallization from suitable solvents after synthesis to obtain high-purity material.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidative coupling (single-step) | H2O2, iodine, NaOH, water | 5 °C, 1 hour | 94 | Efficient, mild conditions, aqueous media |

| Multi-step reduction/oxidation | Sodium amalgam, FeCl3, NaOH | Multi-step, aqueous | High | Allows control over intermediates |

| Thermal/radical methods | Heat (>200 °C) | Thermal dissociation | N/A | Used for polymer modification, not primary synthesis |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing beta,beta'-dithiobis(benzenepropanoic acid) derivatives, and how can reaction efficiency be optimized?

- Methodology : Oxidation of L-cysteine or DL-cysteine under controlled alkaline conditions (pH 8–9) using hydrogen peroxide or atmospheric oxygen. Reaction efficiency depends on temperature (25–40°C), stirring rate, and molar ratios (e.g., 2:1 cysteine-to-oxidizing agent) . Purity can be enhanced via recrystallization in aqueous ethanol.

Q. How can the structural integrity of disulfide bonds in beta,beta'-dithiobis(benzenepropanoic acid) be confirmed experimentally?

- Methodology :

- FT-IR spectroscopy : Confirm S–S stretching vibrations at ~500–550 cm⁻¹.

- NMR : Analyze proton coupling patterns for symmetry (e.g., singlet for equivalent disulfide protons) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 240.30 for C₆H₁₂N₂O₄S₂) .

Q. What analytical techniques are suitable for quantifying beta,beta'-dithiobis(benzenepropanoic acid) in biological matrices?

- Methodology :

- HPLC-UV : Use C18 columns with mobile phases like 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) and detection at 210–220 nm .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for enhanced sensitivity in complex samples (e.g., plasma) .

Q. How does pH influence the stability of beta,beta'-dithiobis(benzenepropanoic acid) in aqueous solutions?

- Methodology : Conduct kinetic studies at varying pH (2–12) and monitor degradation via UV-Vis spectrophotometry (absorbance at 250 nm). Stability is highest near neutral pH (6–8), with accelerated disulfide cleavage under extreme acidic/basic conditions .

Advanced Research Questions

Q. What mechanisms govern the redox behavior of beta,beta'-dithiobis(benzenepropanoic acid) in biological systems, and how can this be modeled computationally?

- Methodology :

- Experimental : Use cyclic voltammetry to measure redox potentials in buffered solutions (e.g., PBS at 37°C).

- Computational : Apply density functional theory (DFT) to simulate electron transfer pathways and bond dissociation energies (B3LYP/6-31G* basis set) .

Q. How do structural modifications (e.g., esterification or hydrazide derivatives) alter the physicochemical properties of beta,beta'-dithiobis(benzenepropanoic acid)?

- Methodology : Synthesize derivatives like beta,beta'-dithiodipropionic acid dihydrazide (CAS 50906-77-9) and compare solubility, thermal stability (via DSC/TGA), and reactivity using thiol-disulfide exchange assays .

Q. What strategies resolve contradictions in reported solubility data for beta,beta'-dithiobis(benzenepropanoic acid) across studies?

- Methodology : Standardize solvent systems (e.g., phosphate buffer vs. pure water) and temperature controls. Validate via nephelometry or gravimetric analysis. Conflicting data may arise from polymorphic forms or residual impurities .

Q. How can beta,beta'-dithiobis(benzenepropanoic acid) be integrated into self-healing hydrogels, and what role does disulfide dynamics play?

- Methodology : Incorporate the compound into poly(ethylene glycol) (PEG) hydrogels. Monitor self-healing efficiency via rheology (recovery of storage modulus) and confirm disulfide reshuffling using Raman spectroscopy .

Q. What are the safety thresholds for beta,beta'-dithiobis(benzenepropanoic acid) in parenteral drug formulations, and how are leachables assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.